3,5-Bis(beta-D-glucopyranosyloxy)-7-hydroxy-2-(4-hydroxy-3,5-dimethoxyphenyl)-1-benzopyrylium chloride, commonly known as Malvidin 3,5-diglucoside chloride, is a natural anthocyanidin glycoside. This compound belongs to the class of flavonoids and is characterized by its complex structure, which includes two beta-D-glucopyranosyl groups attached to the 3 and 5 positions of the benzopyrylium core. The presence of a 7-hydroxy group and a substituted phenyl group enhances its biological activity and solubility in aqueous solutions. This compound is often found in various plants, particularly in red fruits and flowers, contributing to their color and potential health benefits.
The mechanism of action of this specific glycoside form has not been extensively studied. However, anthocyanidins are generally considered antioxidants, meaning they can scavenge free radicals and protect cells from damage []. Additionally, they might interact with cellular signaling pathways, potentially influencing inflammation and other processes []. More research is needed to understand the specific effects of this particular glycoside.
3,5-Bis(beta-D-glucopyranosyloxy)-7-hydroxy-2-(4-hydroxy-3,5-dimethoxyphenyl)-1-benzopyrylium chloride, also known as isorhamnetin 3-O-rutinoside, is a naturally occurring flavonoid found in various plants, including sea buckthorn (Hippophae rhamnoides) and some members of the Fabaceae and Rosaceae families [, ]. It can be commercially obtained from various chemical suppliers [].
Several studies have investigated the potential biological activities of 3,5-Bis(beta-D-glucopyranosyloxy)-7-hydroxy-2-(4-hydroxy-3,5-dimethoxyphenyl)-1-benzopyrylium chloride, with some promising results:
The chemical reactivity of 3,5-Bis(beta-D-glucopyranosyloxy)-7-hydroxy-2-(4-hydroxy-3,5-dimethoxyphenyl)-1-benzopyrylium chloride primarily involves its hydroxyl groups, which can participate in various reactions such as:
These reactions are significant for understanding how the compound interacts with other molecules in biological systems.
Research indicates that 3,5-Bis(beta-D-glucopyranosyloxy)-7-hydroxy-2-(4-hydroxy-3,5-dimethoxyphenyl)-1-benzopyrylium chloride exhibits various biological activities:
These biological properties make this compound of interest in pharmacological research and therapeutic applications.
The synthesis of 3,5-Bis(beta-D-glucopyranosyloxy)-7-hydroxy-2-(4-hydroxy-3,5-dimethoxyphenyl)-1-benzopyrylium chloride typically involves several steps:
3,5-Bis(beta-D-glucopyranosyloxy)-7-hydroxy-2-(4-hydroxy-3,5-dimethoxyphenyl)-1-benzopyrylium chloride has several notable applications:
These applications highlight its versatility across various industries.
Interaction studies involving 3,5-Bis(beta-D-glucopyranosyloxy)-7-hydroxy-2-(4-hydroxy-3,5-dimethoxyphenyl)-1-benzopyrylium chloride focus on how it interacts with other biomolecules:
Understanding these interactions is crucial for elucidating its mechanisms of action in biological systems.
Several compounds share structural similarities with 3,5-Bis(beta-D-glucopyranosyloxy)-7-hydroxy-2-(4-hydroxy-3,5-dimethoxyphenyl)-1-benzopyrylium chloride. Here are a few notable examples:
Compound Name | Structure Characteristics | Unique Features |
---|---|---|
Cyanidin 3-glucoside | Anthocyanidin with one glucose moiety | Stronger color intensity; more common in berries |
Delphinidin 3-glucoside | Contains two hydroxyl groups on the B-ring | Exhibits higher antioxidant capacity |
Peonidin 3-glucoside | Contains methoxy groups on the B-ring | Unique flavor profile; used in food coloring |
These compounds highlight the diversity within the anthocyanidin family while showcasing the unique structural features of 3,5-Bis(beta-D-glucopyranosyloxy)-7-hydroxy-2-(4-hydroxy-3,5-dimethoxyphenyl)-1-benzopyrylium chloride that contribute to its distinct properties and applications.
3,5-Bis(beta-D-glucopyranosyloxy)-7-hydroxy-2-(4-hydroxy-3,5-dimethoxyphenyl)-1-benzopyrylium chloride, commonly known as malvin or malvidin 3,5-diglucoside chloride, was first isolated in the mid-20th century during studies on plant pigments. The name "malvin" derives from its discovery in Malva sylvestris (common mallow), where it contributes to the plant’s vibrant floral hues. Its systematic IUPAC name reflects its complex structure: a benzopyrylium core substituted with hydroxyl, methoxy, and glucopyranosyl groups. The compound is also cataloged under CAS RN 16727-30-3 and has synonyms such as NSC 407312 and EINECS 240-785-9.
Malvin belongs to the anthocyanin subclass of flavonoids, specifically categorized as an anthocyanidin-5-O-glycoside. Anthocyanins are water-soluble pigments responsible for red, blue, and purple colors in plants. Structurally, malvin consists of the aglycone malvidin (a methylated derivative of delphinidin) linked to two beta-D-glucopyranosyl groups at positions 3 and 5. This diglucosylation enhances its stability compared to non-glycosylated anthocyanidins, allowing it to persist in acidic vacuolar environments of plant cells.
Property | Value | Source |
---|---|---|
Molecular Formula | C₂₉H₃₅ClO₁₇ | |
Molecular Weight | 691.03 g/mol | |
Exact Mass | 690.1562773 g/mol | |
TPSA | 259.00 Ų | |
Natural Occurrence | Phaseolus vulgaris, Fuchsia hybrida |
Malvin is widely distributed in angiosperms, particularly in families such as Fabaceae (e.g., Phaseolus vulgaris), Malvaceae (e.g., Malva sylvestris), and Onagraceae (e.g., Fuchsia hybrida). In Phaseolus vulgaris (common bean), malvin accumulates in seed coats, contributing to black and red varieties. Its presence in Fuchsia flowers underscores its role in pollinator attraction through vivid coloration. Recent studies also identify malvin in grape skins (Vitis vinifera), where it influences wine color stability.
Malvin’s diglucosylation confers exceptional stability, enabling it to resist degradation under physiological pH fluctuations. In acidic environments (pH < 3), it exists predominantly as the flavylium cation, which absorbs light at 520 nm, producing intense red hues. As pH increases, it undergoes structural transitions to quinonoidal bases (blue) and chalcones (colorless), but its glucoside moieties mitigate these shifts, preserving color in vacuoles. Compared to monoglucosides like malvidin-3-O-glucoside, malvin’s dual glycosylation enhances copigmentation with flavonoids (e.g., quercetin), further stabilizing color through π-π stacking and hydrogen bonding.
The malvin molecule features a benzopyrylium core with:
The glucosyl groups increase solubility and steric hindrance, reducing susceptibility to nucleophilic attack by water. The chloride counterion balances the positive charge on the flavylium nucleus.
Malvin’s stability is pH-dependent:
Thermodynamic studies reveal a pKa of 4.2 for the flavylium-quinonoidal equilibrium, indicating moderate acid stability. Its half-life in aqueous solution at 25°C exceeds 48 hours at pH 3.0 but drops to <1 hour at pH 7.0.
Malvin biosynthesis proceeds via the flavonoid pathway: